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molecular formula C8H7N3O2 B8749027 3-Amino-2-methyl-4-nitrobenzonitrile

3-Amino-2-methyl-4-nitrobenzonitrile

Cat. No. B8749027
M. Wt: 177.16 g/mol
InChI Key: TVIDQWBXASWURT-UHFFFAOYSA-N
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Patent
US09056874B2

Procedure details

To a solution of 3-amino-2-methyl-4-nitrobenzonitrile (250 mg, 1.41 mmol) in methanol (15 mL), palladium-activated carbon ethylene diamine complex (255 mg, 3.5%-6.5% Pd, 0.071 mmol) was added. The reaction was stirred at rt under hydrogen atmosphere for 2 hr. The catalyst was removed by filtration through Celite® pad. The Celite® pad was washed with MeOH. The collected filtrate was concentrated to give the title compound. MS (ESI+) m/z 148.0 (M+H).
Quantity
250 mg
Type
reactant
Reaction Step One
[Compound]
Name
palladium-activated carbon ethylene diamine
Quantity
255 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[N+:10]([O-])=O)[C:5]#[N:6]>CO>[NH2:1][C:2]1[C:3]([CH3:13])=[C:4]([CH:7]=[CH:8][C:9]=1[NH2:10])[C:5]#[N:6]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
NC=1C(=C(C#N)C=CC1[N+](=O)[O-])C
Name
palladium-activated carbon ethylene diamine
Quantity
255 mg
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt under hydrogen atmosphere for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite® pad
WASH
Type
WASH
Details
The Celite® pad was washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The collected filtrate was concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C(=C(C#N)C=CC1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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